1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one
CAS No.: 821016-25-5
Cat. No.: VC17288013
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 821016-25-5 |
---|---|
Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 2-[(4-methoxyphenyl)methyl]-4H-pyrazol-3-one |
Standard InChI | InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12-13/h2-5,7H,6,8H2,1H3 |
Standard InChI Key | RDXMBFOQVILFPM-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)CC=N2 |
Introduction
Chemical Characteristics and Structural Insights
Molecular Architecture
The compound features a pyrazol-5(4H)-one ring system, where the 1-position is substituted with a 4-methoxybenzyl group (Figure 1). The hydrochloride salt form has the molecular formula C₁₁H₁₄ClN₃O and a molecular weight of 239.701 g/mol . Key physicochemical parameters include a calculated exact mass of 239.082535 and a topological polar surface area (PSA) of 53.07 Ų, indicative of moderate solubility .
Table 1: Key physicochemical properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄ClN₃O |
Molecular Weight | 239.701 g/mol |
Exact Mass | 239.082535 |
Topological Polar Surface Area | 53.07 Ų |
LogP | 2.905 |
The free base form (without hydrochloride) would correspond to C₁₁H₁₃N₃O₂, though experimental data for this form remains less documented.
Spectroscopic Characterization
In its hydrochloride form, nuclear magnetic resonance (NMR) studies reveal distinct signals:
-
¹H NMR (CDCl₃): δ 8.95 (s, 1H, pyrazole-H), 7.12–6.84 (m, aromatic protons), 5.52 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃) .
-
¹³C NMR: Peaks at δ 160.1 (C=O), 158.9 (aromatic C-O), and 55.2 (OCH₃) .
Synthesis and Derivative Development
Core Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A seminal method involves:
-
Starting Material: 1-(4-Methoxybenzyl)-1H-indole-3-carbohydrazide .
-
Reagents: Ethyl ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile.
Table 2: Representative synthesis yields
Derivative | Yield (%) | Melting Point (°C) |
---|---|---|
Ethyl 5-amino-1-(1-(4-methoxybenzyl)-1H-indole-3-carbonyl)-1H-pyrazole-4-carboxylate | 83 | 135–137 |
1-(1-(4-Methoxybenzyl)-1H-indole-3-carbonyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 68 | 186–188 |
Debenzylation and Side Reactions
Heating with acetylacetone in ethanol induces debenzylation, yielding (3,5-dimethyl-1H-pyrazol-1-yl)(1H-indol-3-yl)methanone . This reactivity underscores the lability of the 4-methoxybenzyl group under prolonged thermal stress.
Pharmacological Evaluation
Antitumor Activity
Derivatives of 1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one exhibit promising anticancer profiles:
-
In vitro MTT assays against lung (A549, PC-9) and melanoma (A375) cell lines showed IC₅₀ values <30 μM for select analogs .
-
Mechanism: Preliminary data suggest topoisomerase II inhibition, though detailed mechanistic studies are pending .
Table 3: Anticancer activity of key derivatives
Compound | A549 IC₅₀ (μM) | PC-9 IC₅₀ (μM) |
---|---|---|
4-[(1H-Indol-3-yl)methylene]-1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazole-5-one | 28.4 | 25.1 |
4-{4-[(1-Benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid | 31.2 | 26.8 |
Analytical and Regulatory Considerations
Chromatographic Behavior
High-performance liquid chromatography (HPLC) methods for purity assessment typically employ:
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile/water (70:30 v/v)
Regulatory Status
Under the Harmonized System (HS), the compound falls under 2933199090, attracting a 6.5% MFN tariff . Safety data sheets (SDS) remain proprietary, necessitating caution in handling.
Future Directions and Challenges
Optimization Strategies
-
Bioisosteric Replacement: Substituting the 4-methoxybenzyl group with trifluoromethyl or heteroaromatic moieties may enhance blood-brain barrier penetration.
-
Prodrug Development: Esterification of the pyrazolone carbonyl could improve oral bioavailability.
Unresolved Questions
-
Metabolic Fate: Hepatic clearance pathways remain uncharacterized.
-
Target Engagement: Proteomics studies are needed to identify direct protein targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume